molecular formula C10H12BrNO5S B6661380 2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid

2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid

Cat. No.: B6661380
M. Wt: 338.18 g/mol
InChI Key: BSHGPXIFTRBQIG-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid is an organic compound that features a brominated aromatic ring, a methoxy group, and a sulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonylamino group.

    Coupling with Propanoic Acid: The final step involves coupling the sulfonylamino intermediate with propanoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The methoxy group and the sulfonylamino group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, while the bromine and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxybenzoic acid: Similar structure but lacks the sulfonylamino group.

    4-Bromo-3-methoxyphenylacetic acid: Similar structure but has an acetic acid group instead of propanoic acid.

    2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]acetic acid: Similar structure but has an acetic acid group instead of propanoic acid.

Uniqueness

2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid is unique due to the presence of both the sulfonylamino group and the propanoic acid backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(4-bromo-3-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO5S/c1-6(10(13)14)12-18(15,16)7-3-4-8(11)9(5-7)17-2/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHGPXIFTRBQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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